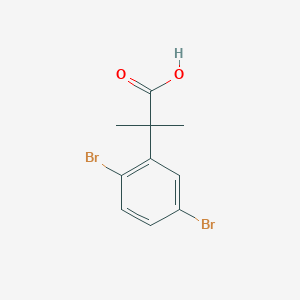
2-(2,5-Dibromophenyl)-2-methylpropanoic acid
描述
2-(2,5-Dibromophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
属性
分子式 |
C10H10Br2O2 |
|---|---|
分子量 |
321.99 g/mol |
IUPAC 名称 |
2-(2,5-dibromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
UUJRBNJMJIYAAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=C1)Br)Br)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)-2-methylpropanoic acid typically involves the bromination of a suitable precursor, such as 2-methylpropanoic acid, followed by the introduction of the phenyl ring. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions on the phenyl ring. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2,5-Dibromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less substituted phenyl derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed in substitution reactions, often in the presence of a suitable solvent like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce less brominated phenyl derivatives
科学研究应用
2-(2,5-Dibromophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its brominated phenyl ring.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(2,5-Dibromophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms on the phenyl ring can form halogen bonds with specific amino acid residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2,5-Dibromophenol: Shares the brominated phenyl ring but lacks the methylpropanoic acid moiety.
2-Bromo-4-methylphenol: Contains a single bromine atom and a methyl group on the phenyl ring.
2,4-Dibromophenylacetic acid: Similar structure with two bromine atoms but different positioning and an acetic acid moiety.
Uniqueness
2-(2,5-Dibromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atoms on the phenyl ring and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


